molecular formula C7H8BrNS B14775663 2-Bromo-4-methyl-5-(methylthio)pyridine

2-Bromo-4-methyl-5-(methylthio)pyridine

Cat. No.: B14775663
M. Wt: 218.12 g/mol
InChI Key: FEWAKJZBLWJLDI-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-(methylthio)pyridine is a brominated pyridine derivative featuring a methyl group at the 4-position and a methylthio (-SCH₃) group at the 5-position. Its molecular formula is C₇H₈BrNS, with a molecular weight of 226.11 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methylthio) groups, influencing its reactivity in organic synthesis. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the bromine atom’s susceptibility to substitution .

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

2-bromo-4-methyl-5-methylsulfanylpyridine

InChI

InChI=1S/C7H8BrNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3

InChI Key

FEWAKJZBLWJLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-bromo-4-methyl-5-(methylthio)pyridine and analogous compounds:

Compound Name Core Structure Substituents Key Properties Applications References
This compound Pyridine 2-Br, 4-CH₃, 5-SCH₃ - Bromine enables cross-coupling
- Methylthio enhances lipophilicity
Pharmaceutical intermediates, agrochemical synthesis
5-Bromo-4-chloro-2-(methylthio)pyrimidine Pyrimidine 5-Br, 4-Cl, 2-SCH₃ - Dual halogen substitution enhances reactivity
- Pyrimidine core is electron-deficient
Building block for nucleoside analogs, kinase inhibitors
2-Bromo-3-methylpyridine Pyridine 2-Br, 3-CH₃ - Simpler structure with fewer substituents
- Lower molecular weight (172.02 g/mol)
Precursor for ligands in catalysis, small-molecule drug discovery
2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine Pyridine-imidazole 2-F, 4-(imidazole-SCH₃-aryl) - Fluorine increases metabolic stability
- Imidazole moiety aids target binding
p38α MAP kinase inhibitors for inflammatory diseases
2-Amino-5-bromo-4-methoxypyrimidine Pyrimidine 2-NH₂, 5-Br, 4-OCH₃ - Amino and methoxy groups enable hydrogen bonding
- Polar functionalization
Antiviral agents, DNA/RNA synthesis intermediates

Structural and Reactivity Analysis

Core Heterocycle Differences: Pyridine vs. Pyrimidine: Pyrimidines (6-membered ring with two N atoms) are more electron-deficient than pyridines (one N atom), affecting their nucleophilic substitution rates. For example, 5-bromo-4-chloro-2-(methylthio)pyrimidine undergoes faster SNAr reactions compared to pyridine analogs due to increased ring electron deficiency .

Functional Group Impact: Methylthio (-SCH₃) vs. Methoxy (-OCH₃): Methylthio is less electron-donating but more polarizable than methoxy, influencing solubility and reactivity. For instance, 2-amino-5-bromo-4-methoxypyrimidine forms stronger hydrogen bonds via its methoxy group, while methylthio in the target compound enhances hydrophobic interactions in drug-receptor binding . Halogen Effects: Bromine’s larger atomic radius compared to chlorine (e.g., in 5-bromo-4-chloro-2-(methylthio)pyrimidine) increases steric bulk and alters regioselectivity in Suzuki-Miyaura couplings .

Synthetic Utility: The target compound’s bromine atom is amenable to palladium-catalyzed cross-coupling, as demonstrated in , where similar bromopyridines underwent diazonium coupling to form sulfonamide derivatives . In contrast, 2-amino-5-bromopyridine derivatives () leverage amino groups for co-crystallization with carboxylic acids, a property absent in the methylthio-substituted target compound .

Safety and Handling :

  • Brominated pyridines, including 2-bromo-3-methylpyridine, are classified as hazardous under HazCom 2012, requiring precautions for skin/eye contact and inhalation . The target compound’s methylthio group may introduce additional toxicity risks, necessitating rigorous safety protocols.

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